molecular formula C21H21ClN6O B5443274 (4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

(4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B5443274
M. Wt: 408.9 g/mol
InChI Key: BSKNKTXVENDWRO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic rings, piperazine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with 5-methylpyridin-2-amine.

    Piperazine Introduction: The intermediate product is then reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent.

    Final Coupling: The final step involves coupling the piperazine derivative with 4-chlorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel polymers or materials.

Biology

    Biochemical Probes: Used to study enzyme interactions or receptor binding.

Medicine

    Pharmacology: Potential as a drug candidate for various therapeutic areas, such as anti-inflammatory or anticancer agents.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-(6-(aminopyridazin-3-yl)piperazin-1-yl)methanone): Lacks the methyl group on the pyridine ring.

    (4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyrimidin-3-yl)piperazin-1-yl)methanone): Pyridazine ring replaced with pyrimidine.

Uniqueness

The presence of the 5-methylpyridin-2-yl group and the specific arrangement of functional groups in (4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-15-2-7-18(23-14-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-3-5-17(22)6-4-16/h2-9,14H,10-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKNKTXVENDWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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